molecular formula C10H10N2O3 B13667515 Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13667515
M. Wt: 206.20 g/mol
InChI Key: OEZSTYFOALGRJB-UHFFFAOYSA-N
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Description

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

The synthesis of Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally benign nature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with biological processes, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Biological Activity

Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate (MMIPC) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of MMIPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MMIPC features a unique structure characterized by an imidazo[1,2-a]pyridine core with a methoxy group at the 8-position and a carboxylate ester at the 3-position. Its molecular formula is C10H10N2O3C_10H_{10}N_2O_3 with a molecular weight of approximately 206.20 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activities

Research indicates that MMIPC exhibits significant biological activities, particularly in the following areas:

The precise mechanisms by which MMIPC exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Enzyme Inhibition : MMIPC may act as an inhibitor of specific enzymes involved in cancer progression and microbial growth. For instance, it has been suggested that similar compounds can inhibit protein kinases associated with oncogenic pathways.
  • DNA Interaction : The ability to interact with DNA may also play a role in its anticancer activity. Compounds like MMIPC could potentially induce DNA damage leading to cell death.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntituberculosisPotential activity against Mycobacterium tuberculosis

Case Study: Anticancer Activity Evaluation

A study conducted on various imidazo[1,2-a]pyridine derivatives found that compounds structurally similar to MMIPC exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 μM for one derivative, suggesting that modifications at the methoxy position could enhance activity further .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-3-5-12-7(10(13)15-2)6-11-9(8)12/h3-6H,1-2H3

InChI Key

OEZSTYFOALGRJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2C(=O)OC

Origin of Product

United States

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